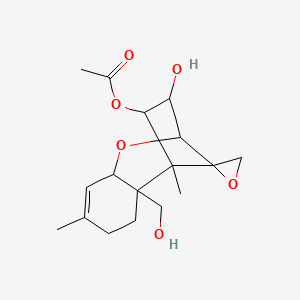

4-Acetoxyscirpene-3,15-diol

説明

Fungal Sources and Species Identification

The trichothecene mycotoxin, 4-Acetoxyscirpene-3,15-diol, has been identified in several fungal species. Its presence is of interest to researchers studying the chemical diversity and biological activities of fungal secondary metabolites.

Paecilomyces tenuipes, an entomopathogenic fungus also known by its anamorph name Isaria tenuipes, is a notable producer of this compound. ingentaconnect.comingentaconnect.comresearchgate.netresearchgate.netnih.gov This fungus, like others in the Cordyceps genus, grows on insect larvae and has been used in traditional Eastern medicine. ingentaconnect.com The compound, also referred to as acetoxyscirpendiol (ASD), has been isolated from the fruiting bodies of artificially cultivated P. tenuipes. researchgate.netresearchgate.net Research has also identified this compound in Cordyceps takaomantana, for which Paecilomyces tenuipes is the anamorph. oup.com The presence of trichothecanes like this compound in P. tenuipes is significant, as this fungus is often used in health foods. acs.org

Table 1: Identification of this compound in Paecilomyces tenuipes

| Fungal Species | Common Name/Synonym | Part of Fungus Studied | Key Findings | Citations |

| Paecilomyces tenuipes | Chinese caterpillar fungus | Fruiting bodies | Identified as a cytotoxic component. | ingentaconnect.comresearchgate.net |

| Paecilomyces tenuipes | Isaria tenuipes | Cultured fruiting bodies | Isolated two novel spirocyclic trichothecane derivatives alongside known trichothecanes. | acs.org |

| Cordyceps takaomantana | (Anamorph: P. tenuipes) | Fruiting bodies | Purified from methanolic extracts. | oup.com |

Isaria japonica is another fungal species from which this compound has been isolated. researchgate.netnih.gov This fungus is also considered a synonym for Paecilomyces tenuipes in some contexts. researchgate.netacs.org The compound, referred to as 4-acetyl-12,13-epoxyl-9-trichothecene-3,15-diol in some studies, was isolated from the methanol extract of the fruiting bodies of I. japonica. nih.gov Its isolation from this species, which has traditional use in treating cancer in Korea, has spurred research into its biological activities. nih.gov

The genus Fusarium is well-known for producing a wide array of trichothecene mycotoxins. wikipedia.orgnih.gov While this compound is not one of the most commonly cited trichothecenes from this genus, studies have demonstrated that some Fusarium species can produce related compounds and are involved in their biotransformation. For instance, Fusarium oxysporum f.sp. vasinfectum has been shown to convert anguidine (4,15-diacetoxyscirpene-3-ol) into 3-acetoxyscirpene-4,15-diol through a series of intermediate steps. nih.govnih.gov This highlights the metabolic capabilities of Fusarium species in modifying the core trichothecene structure.

Recent metabolomic studies of Cordyceps gunnii have identified this compound as one of its metabolites. nih.gov This finding is significant as C. gunnii, an edible and medicinal fungus, is being explored for its health-promoting properties. rsc.orgmdpi.com The identification of this trichothecene in extracts from both wild stroma and cultured mycelia of C. gunnii expands the known natural sources of this compound. nih.gov

Table 2: Fungal Sources of this compound and Related Compounds

| Fungal Genus | Species | Compound(s) Identified | Citations |

| Paecilomyces | tenuipes | This compound | ingentaconnect.comresearchgate.netoup.com |

| Isaria | japonica | This compound | researchgate.netnih.gov |

| Fusarium | oxysporum | Biotransformation of related trichothecenes | nih.govnih.gov |

| Cordyceps | gunnii | This compound | nih.gov |

Methodologies for Compound Isolation from Biological Matrices

The isolation of this compound from fungal sources typically involves solvent extraction and chromatographic techniques. A common initial step is the extraction of fungal material, such as the fruiting bodies or mycelia, with methanol. researchgate.netoup.comnih.gov

Following the initial extraction, the crude extract is subjected to various fractionation and purification steps. Bioassay-guided fractionation is often employed, where the extracts are tested for specific biological activities to guide the separation process. nih.gov

The purification of this compound from the active fractions is achieved through a series of chromatographic methods. These methods may include:

Silica gel column chromatography: Used for the initial separation of compounds based on polarity.

Sephadex LH-20 column chromatography: Effective for separating small organic molecules.

High-performance liquid chromatography (HPLC): A high-resolution technique used for the final purification of the compound.

The structure of the isolated compound is then confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov For example, in a study on Isaria japonica, the structure of 4-acetyl-12,13-epoxyl-9-trichothecene-3,15-diol was elucidated using these methods after its isolation from a methanol extract. nih.gov Similarly, researchers isolating the compound from Paecilomyces tenuipes used spectral analyses to confirm its identity as 4β-acetoxyscirpene-3α,15-diol. researchgate.net

Table 3: Summary of Isolation and Identification Techniques

| Isolation Step | Methodology | Purpose | Citations |

| Initial Extraction | Methanol extraction | To obtain a crude extract of fungal metabolites. | researchgate.netoup.comnih.gov |

| Fractionation | Bioassay-guided fractionation | To isolate fractions with the desired biological activity. | nih.gov |

| Purification | Column Chromatography (Silica gel, Sephadex LH-20), HPLC | To separate and purify the target compound from the active fraction. | nih.gov |

| Structural Elucidation | NMR Spectroscopy, Mass Spectrometry | To confirm the chemical structure of the isolated compound. | nih.gov |

特性

分子式 |

C17H24O6 |

|---|---|

分子量 |

324.4 g/mol |

IUPAC名 |

[10-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate |

InChI |

InChI=1S/C17H24O6/c1-9-4-5-16(7-18)11(6-9)23-14-12(20)13(22-10(2)19)15(16,3)17(14)8-21-17/h6,11-14,18,20H,4-5,7-8H2,1-3H3 |

InChIキー |

YIFMFXZUYBFVFL-UHFFFAOYSA-N |

SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO |

正規SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO |

同義語 |

4-acetoxyscirpene-3,15-diol 4-acetoxyscirpenediol 4beta-acetoxyscirpene-3alpha,15-diol |

製品の起源 |

United States |

Biosynthetic Pathways and Biotransformation

Enzymatic Conversion Routes

The biosynthesis of trichothecenes involves a series of enzymatic reactions that modify a core chemical structure. The key enzymes are encoded by a cluster of genes known as TRI genes. The production of 4-Acetoxyscirpene-3,15-diol from its precursors involves specific enzymatic activities:

Esterases : These enzymes are crucial for the hydrolysis of ester bonds. In the context of trichothecene biosynthesis, they selectively remove acetyl groups from precursor molecules. The conversion of a di-acetylated or tri-acetylated precursor to the mono-acetylated this compound would necessitate the action of one or more esterases to remove acetyl groups from the C-3 and/or C-15 positions.

Acetyltransferases : Conversely, acetyltransferases are responsible for adding acetyl groups to the trichothecene core. A specific acetyltransferase would be required to attach the acetyl group at the C-4 position to form this compound. The regioselectivity of these enzymes is a key factor in determining the final trichothecene product. asm.org

Cytochrome P450 Monooxygenases : These enzymes are responsible for hydroxylation reactions at various positions on the trichothecene skeleton. For instance, the TRI11 gene in Fusarium sporotrichioides encodes a P450 monooxygenase required for C-15 hydroxylation. annualreviews.org Such hydroxylations create the sites for subsequent acetylation.

Precursors and Intermediate Metabolites in Production (e.g., from Anguidine)

The biosynthesis of this compound proceeds through a pathway involving several precursor and intermediate compounds. A primary precursor for many type A trichothecenes is Anguidine (also known as Diacetoxyscirpenol or 4,15-diacetoxyscirpen-3-ol).

While the exact pathway to this compound is not extensively detailed in the available literature, the biotransformation of Anguidine to its isomer, 3-acetoxyscirpene-4,15-diol, by Fusarium oxysporum has been documented. nih.govnih.gov This process provides a model for the types of reactions that could be involved. The pathway proceeds through several key intermediates. nih.govnih.gov

Table 1: Documented Biotransformation Pathway of Anguidine to 3-Acetoxyscirpene-4,15-diol

| Step | Precursor | Intermediate/Product | Reaction Type |

| 1 | Anguidine (4,15-diacetoxyscirpen-3-ol) | Triacetoxyscirpene | Acetylation at C-3 |

| 2 | Triacetoxyscirpene | 3,4-diacetoxyscirpene-15-ol | Deacetylation at C-15 |

| 3 | Triacetoxyscirpene | 3,15-diacetoxyscirpene-4-ol | Deacetylation at C-4 |

| 4 | Intermediates from steps 2 & 3 | 3-acetoxyscirpene-4,15-diol | Deacetylation |

This table illustrates the pathway for a closely related isomer, as detailed in studies with Fusarium oxysporum. nih.govnih.gov A similar pathway involving acetylation and deacetylation steps is hypothesized for the formation of this compound.

A plausible route to this compound from Anguidine would likely involve a selective deacetylation at the C-15 position by an esterase, yielding the final product directly.

Microbial Biotransformation Processes

Microbial activity is central to the production of this compound. Various fungi have been identified that can either produce this compound de novo or biotransform related trichothecenes into it.

Paecilomyces tenuipes : This entomopathogenic fungus has been identified as a source of 4β-acetoxyscirpene-3α,15-diol, which was isolated from its artificially cultivated carpophores. researchgate.net

Fusarium species : Various Fusarium species are well-known for their ability to modify trichothecenes. For example, Fusarium graminearum can convert T-2 toxin into acetyl T-2 toxin. nih.gov Growing cells of Fusarium oxysporum f.sp. vasinfectum have been shown to convert Anguidine into 3-acetoxyscirpene-4,15-diol. nih.govnih.gov This demonstrates the capacity of Fusarium enzymes to perform the specific acetylation and deacetylation reactions necessary to produce different scirpenol derivatives. scite.ai

These microbial processes highlight the metabolic versatility of fungi in modifying the core trichothecene structure to generate a diverse array of related mycotoxins.

Genetic Determinants and Gene Expression in Biosynthesis

The biosynthesis of all trichothecenes, including this compound, is controlled at the genetic level by a cluster of genes referred to as the TRI gene cluster. ppjonline.orgfrontiersin.org Research in Fusarium species has identified and characterized many of these genes. annualreviews.org

Core Cluster Genes : Genes like TRI4, TRI5, and TRI11 encode the enzymes that synthesize the basic trichothecene structure from the initial precursor, farnesyl pyrophosphate. annualreviews.orgnih.gov

Modifying Genes : Other genes within the cluster are responsible for the subsequent tailoring reactions that result in the vast diversity of trichothecen structures. These include genes encoding acetyltransferases, which add acetyl groups, and cytochrome P450 monooxygenases, which add hydroxyl groups. annualreviews.org The specific expression of these modifying genes in a particular fungus determines which trichothecenes it produces.

Regulatory Genes : The expression of the entire TRI cluster is controlled by regulatory genes, such as TRI6 and TRI10. frontiersin.org These genes encode transcription factors that respond to various environmental and nutritional signals, turning toxin production on or off. frontiersin.org

The production of this compound in a fungus like Paecilomyces tenuipes would be governed by a similar set of biosynthetic and regulatory genes, dictating the precise enzymatic steps of hydroxylation and acetylation at the C-3, C-4, and C-15 positions.

Table 2: Key TRI Genes in Fusarium and Their Functions in Trichothecene Biosynthesis

| Gene | Encoded Protein | Function |

| TRI5 | Trichodiene synthase | Catalyzes the first step, converting farnesyl pyrophosphate to trichodiene. frontiersin.org |

| TRI4 | Cytochrome P450 monooxygenase | Performs multiple oxygenations of trichodiene. nih.gov |

| TRI11 | Cytochrome P450 monooxygenase | C-15 Hydroxylation. annualreviews.org |

| TRI101 | Trichothecene 3-O-acetyltransferase | Acetylates the C-3 hydroxyl group. ppjonline.org |

| TRI6 | Transcription factor | Positive regulator of other TRI genes. frontiersin.org |

| TRI10 | Regulatory protein | Involved in the regulation of TRI gene expression. frontiersin.org |

Chemical Synthesis and Structural Modification

Total Synthesis Approaches to the Core Structure

The total synthesis of the trichothecene core is a formidable task that has spurred the development of innovative synthetic strategies. Early work in the field laid the groundwork for accessing the fundamental tricyclic system, with the first total synthesis of a member of this class, trichodermin, being a landmark achievement. jandr.org Since then, a variety of approaches have been devised to construct the characteristic fused ring system, comprising a cyclohexene A-ring, a tetrahydropyranyl B-ring, and a cyclopentyl C-ring. nih.gov

Key strategies employed in the total synthesis of the trichothecene skeleton include:

Intramolecular Diels-Alder Reactions: This powerful cycloaddition strategy has been utilized to form the AB ring system in a single, often stereocontrolled, step.

Aldol Cyclization: Stepwise construction of the rings often involves aldol reactions to form key carbon-carbon bonds and establish stereocenters, as demonstrated in the synthesis of T-2 tetraol. rsc.org

Ring-Closing Olefin Metathesis (RCM): Modern synthetic methods like RCM have been effectively applied to form the A-ring, starting from acyclic precursors that are themselves constructed through stereoselective alkylations. clockss.org

Palladium-Mediated Ring Expansion: An innovative approach to the scirpene skeleton involved a palladium-mediated ring expansion of a vinylcyclobutanol derivative, showcasing the diversity of methods used to tackle this structural challenge. researchgate.net

Radical Cyclizations: Free-radical-mediated cyclizations have also been explored for the construction of the tetrahydropyran unit within the core structure. researchgate.net

A representative synthetic sequence might involve the initial construction of a highly functionalized precursor that is then guided through a series of cyclizations to build the rings sequentially. For instance, the synthesis of the optically pure cis-AB ring moiety, a key intermediate for trichothecenes like calonectrin, utilized a Lewis acid-mediated cyclization to form the cis-fused tetrahydrochromane skeleton. clockss.org The synthesis of verrucarol, another related trichothecene, further highlights the intricate planning required to control the molecule's complex stereochemistry throughout the synthetic sequence. colab.ws

| Synthetic Strategy | Key Reaction Type | Application in Trichothecene Synthesis | Reference |

| Convergent Synthesis | Aldol Cyclization / Wittig Reaction | Construction of the full tricyclic system for T-2 tetraol synthesis. | rsc.org |

| Linear Synthesis | Ring-Closing Metathesis / Lewis Acid-Mediated Cyclization | Formation of the A-ring and subsequent cis-fused AB ring system. | clockss.org |

| Ring Expansion | Palladium-Mediated Reaction | Expansion of a vinylcyclobutanol to form the core skeleton of scirpene. | researchgate.net |

| Cycloaddition | Diels-Alder Reaction | Formation of the initial bicyclic adduct for the AB ring system. | rsc.org |

Semi-synthetic Derivatization Strategies

Semi-synthesis, which involves the chemical modification of the naturally isolated parent compound, is a vital tool for exploring the structure-activity relationships (SAR) of 4-acetoxyscirpene-3,15-diol. These strategies allow for the targeted modification of specific functional groups to produce derivatives that are not readily accessible through fermentation.

A primary focus of derivatization is the manipulation of the hydroxyl and acetyl groups. researchgate.net

Selective Acylation and Deacylation: The free hydroxyl group at the C-3 position can be esterified, while the acetate esters at C-4 and C-15 can be selectively hydrolyzed. This allows for the creation of a suite of analogs with varying acetylation patterns, such as 15-monoacetoxyscirpenol (15-AS), 4-monoacetoxyscirpenol (4-AS), and the parent alcohol, scirpenetriol. mdpi.com

Derivatization for Analysis: The hydroxyl groups of trichothecenes are often derivatized to form more volatile silyl ethers or other derivatives prior to analysis by gas chromatography (GC), a common technique for both identification and semi-synthesis on an analytical scale. rivm.nl

Modification under Thermal Stress: Chemical transformations can also occur under processing conditions. For example, when 4,15-diacetoxyscirpenol is heated in an aqueous solution, it can undergo a reaction involving the addition of a water molecule to form a novel, more polar derivative, named DAS-M1. nih.govacs.org This highlights how the core structure can be modified under specific physical conditions. The elemental formula of this new derivative was determined to be C₁₉H₂₈O₈. nih.gov

These semi-synthetic modifications are critical for probing the role of each functional group in the biological activity of the molecule. t3db.ca

Analog Synthesis and Structural Diversification

The synthesis of analogs and the structural diversification of the this compound scaffold are driven by the need to understand the structural requirements for its biological activity and to develop new compounds with potentially improved therapeutic profiles or reduced toxicity. rsc.orgscripps.edu More than 200 naturally occurring and synthetic trichothecene analogs have been reported, which are generally classified into types A, B, C, and D based on their substitution patterns. nih.govacs.org this compound is a type A trichothecene, characterized by the lack of a ketone at the C-8 position. acs.org

Structural diversification efforts focus on several key areas:

Varying Ester Functionalities: A primary route to structural diversity is the systematic variation of the ester groups at the C-3, C-4, and C-15 positions. This includes creating a library of compounds ranging from the fully de-acetylated scirpenetriol to the tri-acetylated version (3,4,15-TAS) and all possible mono- and di-acetylated isomers in between. researchgate.netmdpi.com

Modifying the Core Skeleton: More profound structural changes involve the modification of the trichothecene core itself. This could include the introduction of a carbonyl group at C-8 to convert a type A to a type B trichothecene, or the opening of the C-12,13-epoxide ring, which is known to be critical for bioactivity. nih.govnih.gov

Formation of Novel Derivatives: The generation of unique analogs, such as the hydrated derivative DAS-M1 formed during thermal treatment, represents another avenue for structural diversification. nih.govacs.org The elucidation of this new structure (C₁₉H₂₈O₈) from the parent 4,15-diacetoxyscirpenol (C₁₉H₂₆O₇) demonstrates that even simple reaction conditions can lead to novel analogs. nih.gov

These libraries of synthetic and semi-synthetic analogs are essential for systematic SAR studies, which aim to correlate specific structural features with biological outcomes. researchgate.net

| Analog Type | Structural Modification from this compound | Reference |

| Scirpenetriol | Deacetylation at C-4 and C-15 | mdpi.com |

| 15-Monoacetoxyscirpenol (15-AS) | Deacetylation at C-4 | researchgate.netmdpi.com |

| 3,4,15-Triacetoxyscirpenol (3,4,15-TAS) | Acetylation at C-3 | mdpi.com |

| DAS-M1 | Addition of H₂O across the molecule | nih.govacs.org |

| Type B Analog | Introduction of a keto group at C-8 | acs.orgnih.gov |

Stereochemical Considerations in Synthesis

The biological activity of trichothecenes is intimately linked to their specific three-dimensional structure. The rigid trichothecene core possesses a distinct and complex stereochemistry, with multiple chiral centers that must be precisely controlled during synthesis. nih.govjandr.org The A-ring typically adopts a half-chair conformation, while the tetrahydropyranyl B-ring is most often found in a stable chair conformation. nih.govresearchgate.net This defined spatial arrangement is a critical challenge for any total synthesis endeavor.

Achieving the correct stereochemistry requires the application of modern stereoselective synthetic methods:

Substrate-Controlled Diastereoselectivity: The inherent conformational rigidity of advanced intermediates is often exploited to direct the approach of reagents from the least hindered face. For example, the reduction of a ketone and subsequent epoxidation in the synthesis of T-2 tetraol proceeded with high stereoselectivity due to the steric bias of the existing oxabicyclo[3.2.1]octane sub-unit. rsc.org

Chiral Starting Materials: Syntheses can begin from optically pure starting materials, such as chiral butenolides, to set the absolute stereochemistry early in the synthetic sequence. clockss.org

Stereoselective Reactions: Specific reactions are chosen for their ability to create chiral centers with high fidelity. This includes stereoselective alkylations to set quaternary centers and regio- and stereospecific reductions of enones to furnish the required α-alcohol at the C-3 position. rsc.orgclockss.org For example, the conjugate addition of a cuprate to a chiral butenolide can proceed with high stereoselectivity. clockss.org

The control over both relative and absolute stereochemistry is paramount, as even minor changes in the 3D orientation of functional groups can lead to significant differences in biological function. researchgate.net The successful total synthesis of any trichothecene is therefore a testament to the power of stereocontrolled synthesis. colab.wsacs.org

Mechanistic Elucidation of Biological Activities

Cytotoxic and Antitumor Mechanisms (in vitro models)

The compound 4-Acetoxyscirpene-3,15-diol, a trichothecene mycotoxin isolated from fungi such as Paecilomyces tenuipes and Isaria japonica, demonstrates significant cytotoxic and antitumor properties in various cancer cell lines. ingentaconnect.comresearchgate.netresearchgate.net Its biological activity is primarily attributed to its ability to induce programmed cell death (apoptosis) and inhibit the synthesis of essential macromolecules. ingentaconnect.com

This compound has been shown to be a potent inducer of apoptosis in several human malignant cell lines. ingentaconnect.comresearchgate.net The antiproliferative effects of the compound are directly linked to this induction of apoptosis. ingentaconnect.comnih.gov Research has documented these effects in various leukemia cell lines, including MOLT-4, THP-1, Jurkat T cells, and human promyelocytic HL-60 cells, as well as in human breast cancer cells (MCF-7). ingentaconnect.comresearchgate.net The cytotoxic efficacy, measured by the 50% inhibitory concentration (IC50), highlights its potent effect on these cells. nih.gov

| Cell Line | Type | IC50 (ng/mL) |

| MOLT-4 | Human T-cell leukemia | 60 |

| Jurkat T | Human T-cell leukemia | 60 |

| THP-1 | Human monocytic leukemia | 85 |

| HL-60 | Human promyelocytic leukemia | ~3 (10 nmol/l) |

| Data sourced from references researchgate.netnih.gov. |

A key mechanism through which this compound exerts its antiproliferative effects is the disruption of the normal cell cycle. ingentaconnect.comnih.gov Studies have demonstrated that the compound arrests the cell cycle at the G1/S transition phase in leukemia cell lines. nih.gov This blockage prevents cells from entering the DNA synthesis (S) phase, leading to an accumulation of cells in the G1 phase and a sub-G0 population, which is indicative of apoptotic cells. nih.gov This cell cycle arrest is a critical precursor to the induction of apoptosis, serving to eliminate irreparably damaged cells. ingentaconnect.com The compound's ability to cause hypodiploidy (an abnormal decrease in DNA content) further confirms its disruptive effect on cell cycle progression. ingentaconnect.comnih.gov

| Cell Line | Effect | Observation |

| MOLT-4 | Cell Cycle Arrest | Blockage at G1/S transition; accumulation of sub-G0 population. nih.gov |

| THP-1 | Cell Cycle Arrest | Blockage at G1/S transition; accumulation of sub-G0 population. nih.gov |

| MCF-7 | Gene Expression Modulation | Increased expression of Mad-1, which is associated with G1/S phase blockage. ingentaconnect.com |

| This table summarizes the observed effects of this compound on cell cycle dynamics in different malignant cell lines. |

The induction of apoptosis by this compound is confirmed by the activation of several key apoptotic markers. In MOLT-4 leukemia cells, treatment with the compound leads to a time-dependent increase in Annexin V binding. ingentaconnect.comnih.gov This indicates the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, an early hallmark of apoptosis.

Furthermore, the compound triggers the cleavage of poly-(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. ingentaconnect.comnih.gov The cleavage of the 113 kDa PARP into an 89 kDa fragment is a classic indicator of apoptosis mediated by caspases. ingentaconnect.com This PARP cleavage has been observed in both MOLT-4 and Jurkat T cell lines. ingentaconnect.comnih.gov The activation of caspase-3, a critical executioner caspase in the apoptotic cascade, is the upstream event leading to PARP cleavage. ingentaconnect.comresearchgate.net The activation of caspase-3 has been directly confirmed in human leukemia HL-60 cells treated with the compound. researchgate.net

This compound also influences the expression of genes involved in cell cycle regulation and arrest. ingentaconnect.com In studies using the human breast cancer cell line MCF-7, the compound was found to increase the mRNA and protein levels of both Cyclin C and mitotic arrest deficient like-1 (Mad-1). ingentaconnect.com While the role of Cyclin C in cell cycle progression is not fully established, its known function is in the transcriptional machinery for RNA polymerase II. ingentaconnect.com Its upregulation may promote the expression of genes associated with cell growth arrest. The overexpression of Mad-1 has been linked to anti-proliferative effects and the blockage of the cell cycle at the G1/S phase. ingentaconnect.com Therefore, the modulation of these genes is consistent with the observed cell cycle arrest induced by this compound. ingentaconnect.com

Apoptosis, or programmed cell death, is often executed through the mitochondrial pathway. ingentaconnect.com This pathway is characterized by events such as the release of cytochrome c from the mitochondria into the cytosol. ingentaconnect.com While direct studies on this compound's specific interaction with the mitochondrial pathway are detailed in broader trichothecene research, the activation of caspase-3 and subsequent PARP cleavage strongly suggest its involvement. ingentaconnect.comresearchgate.net The activation of an initiator caspase, such as caspase-9 which is central to the mitochondrial pathway, is the typical precursor to the activation of executioner caspases like caspase-3. nih.govcellsignal.com

Modulation of Gene Expression (e.g., Cyclin C, Mad-1)

Glucose Transport Modulation

Inhibition of Sodium-Glucose Cotransporter-1 (SGLT-1) Activity

This compound has been identified as a significant inhibitor of the sodium-glucose cotransporter-1 (SGLT-1). oup.comkoreascience.kr SGLT-1 is a key protein responsible for the absorption of dietary glucose in the small intestine and glucose reabsorption in the kidneys. nih.govuniprot.org By inhibiting SGLT-1, this compound can effectively reduce glucose transport into the bloodstream. oup.comkoreascience.kr

Studies using Xenopus laevis oocytes expressing human SGLT-1 have demonstrated that this compound significantly inhibits glucose uptake in a dose-dependent manner. koreascience.kr This inhibitory effect is not a general, non-specific action on transmembrane proteins, but rather a targeted effect on SGLT-1. oup.com This specificity is highlighted by the lack of inhibitory effect on the sodium-glutamate transporter EAAC-1. oup.com The inhibitory action of this compound on SGLT-1 is comparable to that of phloridzin, a well-known SGLT-1 inhibitor. oup.comkoreascience.kr

The inhibition of SGLT-1 by this compound has been visualized using fluorescence microscopy, which showed a clear reduction in glucose uptake in cells expressing SGLT-1 when treated with the compound. oup.com This direct inhibition of glucose transport at the cellular level provides a mechanistic basis for its potential effects on blood glucose levels. oup.com Furthermore, structural analogs of this compound, such as 15-acetoxyscirpendiol and diacetoxyscirpenol, have also been shown to inhibit SGLT-1 activity, with 15-acetoxyscirpendiol exhibiting the strongest inhibition among the analogs tested. oup.comkoreascience.kr

Kinetic Analysis of Transporter Interaction (e.g., Vmax, Km effects)

Kinetic studies have revealed that this compound affects both the maximum transport velocity (Vmax) and the Michaelis constant (Km) of SGLT-1. oup.com The compound significantly lowers the Vmax of SGLT-1, which indicates a decrease in the maximum rate of glucose transport. oup.com This reduction in Vmax is likely due to a decreased affinity of the transporter for its substrate, as the Km is also affected. oup.com

Specifically, in the presence of this compound, a kinetic analysis of 2-deoxy-D-glucose (2-DOG) uptake in oocytes expressing SGLT-1 showed a significant decrease in both Vmax and Km values compared to the untreated control. koreascience.kr In one study, the Vmax for 2-DOG uptake was reduced from 157 pmol/min/oocyte in the absence of the inhibitor to 24 pmol/min/oocyte in its presence, while the Km decreased from 8.5 mM to 2.9 mM. koreascience.kr Another analysis using 3-O-methyl-D-glucose (3-OMG) as the substrate showed that this compound treatment resulted in a Vmax of 39 ± 5 and a Km of 3.8 ± 0.9 mM, compared to a Vmax of 198 ± 13 and a Km of 22.0 mM in the absence of the inhibitor. oup.com

This kinetic profile, where both Vmax and Km are lowered, suggests that this compound acts directly on SGLT-1, likely affecting one or more steps in the transport cycle at the point of substrate binding. oup.com The mode of action resembles that of phloridzin, another known SGLT-1 inhibitor. oup.com The kinetic data provides strong evidence that the compound's inhibitory effect is a direct interaction with the transporter rather than an indirect effect on cellular signaling pathways that regulate glucose uptake. koreascience.kr

Interactive Data Table: Kinetic Parameters of SGLT-1 Inhibition by this compound

| Substrate | Condition | Vmax | Km (mM) |

| 2-Deoxy-D-glucose | Untreated | 157 pmol/min/oocyte | 8.5 |

| 2-Deoxy-D-glucose | + this compound | 24 pmol/min/oocyte | 2.9 |

| 3-O-methyl-D-glucose | Untreated | 198 ± 13 | 22.0 |

| 3-O-methyl-D-glucose | + this compound | 39 ± 5 | 3.8 ± 0.9 |

Structural Basis for SGLT-1 Inhibition

The chemical structure of this compound, a trichothecene mycotoxin, is distinct from the glucoside structure of phloridzin and other common SGLT inhibitors. oup.comkoreascience.kr This suggests that this compound may interact with SGLT-1 at a different site or through a different mechanism than these classical inhibitors. oup.com The molecule possesses several functional groups, including hydroxyl and acetate moieties, which are likely involved in its interaction with the transporter. oup.com

Studies on structural analogs of this compound provide some insight into the structure-activity relationship. For instance, 15-acetoxyscirpendiol, where the positions of the acetate and hydroxyl groups are altered compared to this compound, shows even stronger inhibitory activity. oup.comkoreascience.kr In contrast, diacetoxyscirpenol exhibits a lesser degree of inhibition. koreascience.krkoreascience.kr This indicates that the specific arrangement and nature of the functional groups on the scirpenediol backbone are crucial for its inhibitory potency against SGLT-1. The discovery of these non-glucoside inhibitors opens up new avenues for the design and development of novel SGLT-1 inhibitors. nih.gov

Antimicrobial Efficacy and Mechanisms

Antifungal Activities

This compound has demonstrated notable antifungal properties. researchgate.net As a member of the trichothecene family of mycotoxins, it is known to possess a range of biological activities, including fungicidal effects. researchgate.net

A study investigating the chemical composition and antimicrobial activities of extracts from Anthocleista vogelii identified a related compound, 15-Acetoxyscirpene-3,4-diol 4-O-a-D-glucopyranoside, within a terpenoid-rich fraction. scilit.comresearchgate.netsemanticscholar.org This fraction displayed significant antifungal activity against various human pathogenic fungi. scilit.comsemanticscholar.org Specifically, the terpenoid-rich fraction showed good activity against Trichophyton rubrum and Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 4 mg/mL for both, and moderate activity against Trichophyton mentagrophytes with an MIC of 8 mg/mL. scilit.comsemanticscholar.org

The general mechanisms of antifungal action for various drug classes involve targeting unique components of fungal cells. ebsco.com These can include the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity, or the disruption of cell wall synthesis by inhibiting enzymes like glucan synthase. microbialcell.comamazonaws.com Other mechanisms involve the blockage of nucleic acid synthesis or the inhibition of protein synthesis. ebsco.commicrobialcell.com While the specific antifungal mechanism of this compound is not fully detailed in the provided context, its classification as a trichothecene suggests it may interfere with protein synthesis, a known mechanism for this class of mycotoxins.

Interactive Data Table: Antifungal Activity of a Terpenoid-Rich Fraction Containing an Acetoxyscirpene Derivative

| Fungal Species | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Candida albicans | 4.0 |

| Trichophyton rubrum | 4.0 |

| Trichophyton mentagrophytes | 8.0 |

Nematicidal Activities

This compound and related trichothecene compounds have been reported to possess nematicidal activity. researchgate.net Rhizobacteria, which inhabit the same soil environment as plant-parasitic nematodes, can produce various substances with nematicidal properties, including antibiotics and enzymes that degrade the nematode cell wall. jmb.or.kr

While the direct nematicidal mechanism of this compound is not extensively detailed in the provided search results, the general understanding of nematicidal compounds produced by microorganisms suggests several possibilities. jmb.or.kr These can include direct toxicity to the nematodes, interference with their life cycle, such as egg hatching, or disruption of their ability to locate and infect host plants. jmb.or.kr The nematicidal activity of trichothecenes like acetoxyscirpenediol contributes to their broader range of biocidal properties. researchgate.net

Immunomodulatory Research (as a component of active extracts)

This compound has been identified as a metabolite in fungal extracts that exhibit immunomodulatory properties. However, it is crucial to note that the observed biological effects are attributed to the complex mixture of compounds within these extracts rather than to this compound in isolation.

The compound has been detected in extracts of Cordyceps gunnii and Paecilomyces tenuipes. researchgate.netnih.govfrontiersin.org Notably, extracts from the mycelia of C. gunnii have been reported to possess immunomodulatory activity. nih.gov Similarly, while P. tenuipes is recognized for its immunomodulatory and other physiological activities, the specific contribution of this compound to these effects has not been elucidated. frontiersin.org

Scientific literature indicates that certain extracts containing this compound can modulate the Toll-like receptor (TLR) signaling pathway, a critical component of the innate immune system. Specifically, polysaccharides isolated from the mycelia of Cordyceps gunnii have been shown to exert immunomodulatory effects through the TLR4/NF-κB signaling pathway. nih.gov

It is important to emphasize that this activity was attributed to the polysaccharide fraction of the extract, and not to this compound itself. nih.gov Currently, there is a lack of direct evidence from studies on the isolated compound to confirm that this compound interacts with the TLR4/NF-κB pathway. The presence of the compound in an active extract does not, by itself, imply that it is the agent responsible for the observed pathway modulation. Further research on purified this compound is required to determine its specific immunomodulatory activities and its potential interactions with the Toll-like receptor pathway.

Structure-activity Relationship Studies

Impact of Substituent Groups on Biological Potency

The presence, absence, and type of substituent groups at various positions on the 12,13-epoxytrichothec-9-ene (EPT) core structure are critical determinants of biological activity. nih.gov All trichothecenes share this fundamental framework but are differentiated by the oxygen-containing functional groups attached to carbons 3, 4, 7, 8, and 15. wikipedia.org

Research indicates that the type of substituent at the C-8 position significantly influences toxicity. For instance, in type A trichothecenes, an isovaleryl group at C-8 confers higher toxicity compared to a hydrogen or hydroxyl group. slu.se Generally, type A trichothecenes, which lack a carbonyl group at C-8, are more toxic than type B trichothecenes that possess one. slu.se

Furthermore, the presence of a macrocyclic ring linking the C-4 and C-15 positions, as seen in type D trichothecenes, dramatically increases toxicity. nih.govresearchgate.net This structural feature, formed by esterification with a dicarboxylic acid, creates a more rigid and complex molecule, which is believed to enhance its binding affinity to the ribosome. nih.gov

| Substituent Position | Group Type | Effect on Potency | Reference |

|---|---|---|---|

| C-8 | Isovaleryl > Hydrogen > Hydroxyl | Decreasing Potency | slu.se |

| C-4/C-15 | Macrocyclic Ring | Increased Potency | nih.govresearchgate.net |

| C-8 | Carbonyl (Type B) vs. Other (Type A) | Type A generally more potent | slu.se |

Role of the 12,13-Epoxy Ring and Double Bonds

Two structural features are consistently identified as essential for the biological activity of trichothecenes: the 12,13-epoxy ring and the double bond at the C-9, C-10 position. slu.seresearchgate.net The 12,13-epoxy group is considered the primary toxicophore, responsible for the inhibition of protein synthesis, a key mechanism of action for these mycotoxins. wikipedia.orgontosight.ai This epoxide ring is susceptible to nucleophilic attack, allowing it to react with cellular components like the active-site thiol groups of enzymes. wikipedia.org

Removal or opening of the 12,13-epoxy ring leads to a complete or significant loss of toxicity. researchgate.net Similarly, saturation of the C-9, C-10 double bond, for example through hydrolisation, also diminishes the toxic effects of these compounds. slu.se The binding of trichothecenes to the eukaryotic ribosome, their primary molecular target, is critically dependent on interactions involving the oxygen atom of the 12,13-epoxide and the C-9=C-10 double bond. mdpi.com

| Structural Feature | Function | Impact of Modification | Reference |

|---|---|---|---|

| 12,13-Epoxy Ring | Essential for toxicity; protein synthesis inhibition | Removal/opening leads to loss of toxicity | researchgate.netontosight.ai |

| C-9, C-10 Double Bond | Essential for toxicity | Saturation decreases toxicity | slu.seresearchgate.net |

Influence of Hydroxyl and Acetyl Group Positions on Activity

The number and location of hydroxyl and acetyl groups on the trichothecene skeleton significantly modulate the biological potency of these compounds. mdpi.com These substitutions influence factors such as the molecule's polarity, its ability to be transported across cell membranes, and its affinity for the ribosomal binding site. mdpi.com

For 4-Acetoxyscirpene-3,15-diol, the presence of an acetyl group at the C-4 position and hydroxyl groups at the C-3 and C-15 positions is a key determinant of its activity. Structure-activity relationship studies have shown that a hydroxyl group at C-3 generally enhances toxicity. researchgate.net In contrast, acetylation at this position can decrease potency. researchgate.net

Regarding the C-4 position, an acetoxy group generally confers higher toxicity than a hydroxyl group. researchgate.net For type B trichothecenes, the toxicity decreases in the order of acetyl > hydroxyl > hydrogen at the C-4 position. slu.se At the C-15 position, an acetoxy group tends to increase toxicity compared to a hydroxyl group. researchgate.net The loss of side chains, including acetyl groups, at positions C-4 and C-15 generally leads to a decrease in toxicity. slu.se

| Position | Group | Relative Potency | Reference |

|---|---|---|---|

| C-3 | Hydroxyl | Higher | researchgate.net |

| C-3 | Acetoxy | Lower | researchgate.net |

| C-4 | Acetoxy | Higher | researchgate.net |

| C-4 | Hydroxyl | Lower | slu.seresearchgate.net |

| C-15 | Acetoxy | Higher | researchgate.net |

| C-15 | Hydroxyl | Lower | researchgate.net |

Toxicological Mechanisms and Cellular Responses

Mycotoxin-Induced Cellular Stress Responses

Trichothecenes, including 4-Acetoxyscirpene-3,15-diol, are potent inducers of a cellular stress pathway known as the ribotoxic stress response. wikipedia.org This response is a key component of their mechanism of toxicity.

Research has specifically identified this compound, also referred to as acetoxyscirpendiol (ASD) or AETD, as a powerful inducer of apoptosis, or programmed cell death, in various human leukemia cell lines. researchgate.netingentaconnect.com Studies on human promyelocytic HL-60 cells demonstrated that exposure to this compound leads to a dose- and time-dependent increase in the population of apoptotic cells. researchgate.net The pro-apoptotic effects of this compound are characterized by several key molecular events:

Cell Cycle Arrest: The compound effectively blocks the cell cycle progression in leukemia cells. researchgate.netingentaconnect.com

Induction of Hypodiploidy: It causes an increase in the number of cells with less DNA than normal, a hallmark of apoptosis. researchgate.netingentaconnect.com

Annexin V Binding: The compound promotes the binding of annexin V to the cell surface, indicating the externalization of phosphatidylserine, an early apoptotic event. researchgate.netingentaconnect.com

PARP Cleavage: It induces the cleavage of poly-(ADP-ribose) polymerase (PARP), a protein involved in DNA repair that is a key target for caspases during apoptosis. researchgate.netingentaconnect.com

These findings collectively suggest that the antiproliferative and cytotoxic activities of this compound are significantly mediated by its ability to trigger a robust apoptotic stress response in susceptible cells. researchgate.netingentaconnect.com

Inhibition of Mitochondrial Translation Processes

The small, amphipathic nature of trichothecenes facilitates their entry across cellular membranes, allowing them to interact with various organelles, including mitochondria. wikipedia.org While the primary and most well-documented mechanism of trichothecene toxicity is the inhibition of protein synthesis via binding to the ribosome, their impact on mitochondrial functions represents another critical aspect of their toxicology. wikipedia.orgtandfonline.com

Differential Sensitivity of Cell Lines to Trichothecene Exposure

A significant feature of trichothecene mycotoxins is the considerable variation in sensitivity observed among different cell lines and organisms. tandfonline.com This differential sensitivity is influenced by the specific chemical structure of the trichothecene and the intrinsic properties of the cell type. tandfonline.com

Generally, lymphoid cells are among the most sensitive to trichothecenes like deoxynivalenol (DON), which aligns with the immunosuppressive effects observed in vivo. tandfonline.comtandfonline.com For instance, studies comparing various human cell lines have shown that toxicity, measured by the concentration inhibiting 50% of cell viability (IC50), can differ significantly. researchgate.net Human respiratory epithelial cells also exhibit differential responses; primary nasal and bronchial cells are more sensitive to mixtures of mycotoxins at low concentrations compared to immortalized cell lines like A549 and 16HBE14o-. unil.ch In intestinal cell models, porcine intestinal epithelial cells (IPEC-1) have demonstrated greater sensitivity to DON than human Caco-2 cells. nih.gov

Specifically for this compound (ASD), research has highlighted its potent cytotoxic effects against human leukemia cell lines. researchgate.netingentaconnect.com However, even among these sensitive cell types, differential responses are evident. For example, despite having similar IC50 values in MOLT-4 and Jurkat T leukemia cells (approximately 60 ng/ml), ASD induced a much stronger PARP cleavage activity in Jurkat T cells. ingentaconnect.com This indicates that different cell lines can have varying downstream responses to the same concentration of the toxin.

The chemical structure, particularly the acetylation pattern, plays a crucial role in determining toxicity. A study comparing this compound with its acetylated derivatives found that derivatives with acetoxyl groups at both the C4 and C15 positions (4,15-diacetoxyscirpenol) exerted much stronger PARP cleavage activity than ASD or the derivative with an acetyl group only at the C15 position. ingentaconnect.com This underscores that the specific arrangement of functional groups on the scirpene backbone is a key determinant of biological activity. ingentaconnect.com In another study, 3-acetoxyscirpene-4,15-diol was found to be less active than anguidine (4,15-diacetoxyscirpene-3-ol) against HeLa cells. nih.gov

Below is a summary of research findings on the cytotoxic effects of different trichothecenes.

| Mycotoxin | Cell Line | Observation | Reference |

| This compound (ASD) | Jurkat T cells | IC50 ~60 ng/ml; Strong induction of PARP cleavage. | ingentaconnect.com |

| This compound (ASD) | MOLT-4 cells | IC50 ~60 ng/ml; Weaker PARP cleavage than in Jurkat T cells. | ingentaconnect.com |

| This compound (ASD) | HL-60 cells | Induces apoptosis in a dose- and time-dependent manner. | researchgate.net |

| 3-Acetoxyscirpene-4,15-diol | HeLa Cells | Less active than anguidine (4,15-diacetoxyscirpene-3-ol). | nih.gov |

| Deoxynivalenol (DON) | Caco-2 cells | Dividing cells are more sensitive than differentiated cells. | nih.gov |

| Deoxynivalenol (DON) | IPEC-1 cells | Showed greater sensitivity compared to Caco-2 cells. | nih.gov |

| Fusarenon-X (FX) | A549 & 16HBE14o- cells | More cytotoxic than DON and Nivalenol (NIV). | unil.ch |

| T-2 toxin | Jurkat & U937 cells | Among the most toxic trichothecenes tested (low nmol/l IC50). | researchgate.net |

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biosynthetic Pathways

The biosynthesis of trichothecenes is a complex, multi-step process originating from the primary metabolite farnesyl pyrophosphate (FPP). nih.govnih.gov In fungi, the genes responsible for this synthesis, known as Tri genes, are typically organized in clusters. mdpi.comfrontiersin.org While the core pathway involving the cyclization of FPP by trichodiene synthase (encoded by Tri5) and subsequent oxygenations by cytochrome P450 monooxygenases (like the Tri4 product) is well-established, the precise enzymatic steps that lead to the vast structural diversity of the more than 200 known trichothecenes are not fully mapped. mdpi.comnih.govmdpi.com

For 4-Acetoxyscirpene-3,15-diol specifically, future research must focus on identifying the uncharacterized enzymes responsible for the specific hydroxylation and acetylation patterns at the C-3, C-4, and C-15 positions of the scirpene core. The biosynthetic pathways for many simple Type A trichothecenes, such as T-2 toxin, are relatively well understood in Fusarium species, but key questions remain. nih.govmdpi.com For instance, several genes within the Tri clusters, such as Tri9 and Tri14, have functions that are still uncertain or not fully characterized. mdpi.comresearchgate.net It is plausible that their protein products, or those of other yet-to-be-discovered genes, are responsible for the final decorative steps that yield this compound.

Furthermore, much of the existing knowledge is based on a few model species, primarily within the genus Fusarium. mdpi.com However, trichothecenes are produced by a wide array of fungal genera, including Trichoderma, Myrothecium, and Stachybotrys, where the genetic organization and function can differ. nih.govnih.gov For example, in Trichoderma arundinaceum, the tri5 gene is located outside the main tri cluster, a significant departure from the arrangement in Fusarium. nih.govnih.gov Future genomic and functional analyses of diverse trichothecene-producing fungi are crucial to uncover novel enzymes and alternative biosynthetic routes. This exploration may reveal new pathways and biocatalysts that can be harnessed for the controlled synthesis of specific trichothecenes.

Table 1: Key Genes in Trichothecene Biosynthesis and Areas for Future Discovery

| Gene | Known/Proposed Function | Future Research Focus | References |

|---|---|---|---|

| Tri5 | Encodes trichodiene synthase, catalyzes the first step (FPP to trichodiene). | Investigating its regulation and function in diverse fungal genera where it lies outside the main cluster. | nih.govnih.govnih.gov |

| Tri4 | Encodes a cytochrome P450 monooxygenase, responsible for multiple early oxygenation steps. | Clarifying its precise role and potential for catalyzing different oxygenation patterns in various species. | nih.govoup.com |

| Tri101 | Encodes a 3-O-acetyltransferase, which can act as a self-protection mechanism for the fungus. | Exploring its substrate specificity and role in determining the final toxicity profile. | nih.govmdpi.com |

| Tri1, Tri11, Tri13 | Encode oxygenases responsible for hydroxylations at various positions (e.g., C-7, C-8, C-15). | Functional characterization to assign specific enzymes to the C-3, and C-15 hydroxylations leading to the diol structure. | mdpi.commdpi.comoup.com |

| Tri3, Tri7, Tri16 | Encode acetyltransferases/acyltransferases for esterification at various positions. | Identification of the specific enzyme responsible for the C-4 acetylation in this compound. | mdpi.commdpi.com |

Design and Synthesis of Novel Analogs with Enhanced Specificity

The biological activity of trichothecenes is intrinsically linked to their chemical structure. The 12,13-epoxy ring is essential for their primary toxic action, but the pattern of hydroxyl and acetyl groups on the core structure dictates the potency and, to some extent, the nature of their effects. mdpi.commdpi.com This structure-activity relationship (SAR) provides a blueprint for the rational design and chemical synthesis of novel analogs of this compound with tailored properties.

A key goal for future research is to create derivatives with enhanced specificity, for example, by reducing mammalian cytotoxicity while maintaining or increasing other biological activities like phytotoxicity or insecticidal effects. researchgate.net Studies have already shown that modifications can significantly alter toxicity profiles. For instance, the de-epoxidation of Type A trichothecenes or the peracetylation of Type B trichothecenes has been found to substantially decrease mammalian toxicity with little impact on their phytotoxicity. researchgate.net Similarly, the breakage of the macrocyclic ring in Type D trichothecenes can dramatically reduce their cytotoxicity. mdpi.com

Future synthetic efforts could focus on:

Targeted Modifications: Systematically altering the functional groups at positions C-3, C-4, and C-15 to probe their influence on specific biological interactions. This could involve creating a library of esters, ethers, or glycosides. The synthesis of a trichothecene glycoside, for example, resulted in a metabolite with reduced toxicity compared to other trichothecenes. researchgate.net

Enzyme-Guided Synthesis: Using enzymes from the biosynthetic pathway, or engineered variants, as biocatalysts. Recent work has shown that a UDP-glucosyltransferase from rice (Oryza sativa) can be engineered through site-directed mutagenesis to expand its substrate range. acs.org A triple mutant enzyme gained the ability to glycosylate trichothecenes with C4 acetyl groups, which the wild-type enzyme could not process, demonstrating that enzymes can be redesigned for broad-spectrum detoxification or modification. acs.org This approach could be used to create novel, less toxic derivatives of this compound.

Total Synthesis: Developing more efficient total synthesis routes to the scirpene core would allow for the creation of analogs that are not accessible through modification of the natural product. researchgate.net This would enable the introduction of non-natural functional groups to explore new chemical space and biological activities.

Comprehensive Systems Biology Approaches to Mechanisms of Action

While the inhibition of protein synthesis is the primary mechanism of action for trichothecenes, this initial event triggers a complex cascade of downstream cellular responses. wikipedia.orgtandfonline.com To move beyond this single target and understand the full biological impact of this compound, comprehensive systems biology approaches are essential. nih.gov These 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, global view of the cellular perturbations caused by the compound.

Future research should employ these strategies to map the intricate molecular networks affected by this compound.

Transcriptomics and Proteomics: Studies on other trichothecenes, like T-2 toxin, have used transcriptomic and proteomic analyses to reveal widespread changes in gene and protein expression. oup.comd-nb.info These changes affect processes far beyond simple protein production, including transcription, hormone synthesis and signaling, and the activation of stress pathways like the mitogen-activated protein kinase (MAPK) cascades in what is known as the "ribotoxic stress response". tandfonline.comoup.comnih.gov Applying these techniques to cells treated with this compound would identify specific pathways and key regulatory proteins that are modulated, offering a detailed map of its mechanism of action. researchgate.net

Metabolomics: Analyzing the global changes in small-molecule metabolites within a cell or organism following exposure can reveal disruptions in metabolic pathways that are not apparent from gene or protein expression data alone.

Integrated 'Omics': The true power of systems biology lies in integrating data from multiple 'omics' levels. nih.govoup.com An integrated analysis could, for example, link the observed suppression of growth hormone protein levels (proteomics) with a corresponding downregulation of the growth hormone gene transcript (transcriptomics), providing a more complete and validated understanding of the compound's endocrinal effects. oup.com

These approaches will help build predictive models of toxicity and bioactivity, enabling researchers to better understand how the effects of this compound might differ across cell types or organisms and how its structure relates to its full range of cellular impacts. nih.gov

Exploration of New Biological Activities and Potential Applications (non-clinical)

Beyond its established cytotoxicity, preliminary research indicates that this compound and other trichothecenes possess a range of biological activities that warrant further exploration for non-clinical applications. The primary challenge in this area is to uncouple the desired bioactivity from the inherent mammalian toxicity.

Table 2: Investigated and Potential Non-Clinical Biological Activities of Trichothecenes

| Biological Activity | Research Findings and Future Directions | References |

|---|---|---|

| Herbicidal/Phytotoxic | Trichothecenes are known to be phytotoxic, causing chlorosis, necrosis, and growth inhibition in plants. Research has identified simple trichothecenes with strong phytotoxicity but reduced mammalian toxicity, suggesting potential as bioherbicides. Future work should screen this compound and its synthetic analogs against a broad range of weed species. | researchgate.nettandfonline.comrsc.orgnih.govheraldopenaccess.us |

| Insecticidal | Various trichothecenes have demonstrated insecticidal activity against a range of pests. The compound trichodiene, a volatile precursor in the biosynthetic pathway, also shows effects on insects. The potential of this compound as a bio-insecticide, particularly from producing fungi like Conidiobolus coronatus or Paecilomyces tenuipes, needs systematic evaluation. | plos.orgnih.govmedsciencegroup.usresearchgate.net |

| Antifungal | While produced by fungi, some trichothecenes and their derivatives show activity against other fungal species, including plant pathogens and human pathogenic yeasts like Candida albicans. A terpenoid-rich fraction containing a related compound, 15-Acetoxyscirpene-3,4-diol, showed notable antifungal activity. This suggests a potential role in developing new antifungal agents for agriculture or material science. | scilit.comresearchgate.netscispace.comsemanticscholar.org |

| Antiviral | A trichothecene analog produced by Trichoderma albolutescens was reported to have antiviral activity against the Pepper Mottle Virus. This opens a new avenue for exploring the potential of scirpenol-type trichothecenes in plant protection against viral diseases. | nih.gov |

| Antimalarial | Recent studies have begun to evaluate trichothecenes for activity against Plasmodium species, the parasites responsible for malaria. This represents an emerging area of investigation for novel antiparasitic lead compounds. | acs.org |

Future research in these areas must proceed with caution, always prioritizing the development of analogs or formulations that minimize risk. For instance, research on Myrothecium verrucaria showed that washing its spores could remove most of the toxic macrocyclic trichothecenes while retaining the organism's bioherbicidal efficacy, demonstrating a practical path toward safer application. nih.gov A thorough exploration of these non-clinical bioactivities, guided by rational chemical design and comprehensive safety evaluations, could reposition this compound from a hazardous mycotoxin to a valuable lead compound in the development of novel bioactive products.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 4-Acetoxyscirpene-3,15-diol in environmental samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for precise identification and quantification. Fractional abundances of structurally similar diols (e.g., C30 and C32 1,15-diols) are often analyzed using these techniques, as demonstrated in riverine and marine sediment studies . Calibrate instruments with synthetic standards to account for matrix effects.

Q. How can the biological sources of this compound be traced in freshwater systems?

- Methodology : Combine lipid biomarker analysis with 18S rRNA gene sequencing to link diol production to specific microbial communities. For example, eustigmatophyte algae are known producers of C32 1,15-diols in stagnant freshwater environments, as shown in studies of the Rhine and Godavari rivers . Note that eukaryotic diversity data may require amplification due to low relative abundance (<0.32% of total reads) .

Q. What environmental conditions favor the production of this compound?

- Methodology : Monitor diol concentrations under varying hydrological conditions. Stagnant or low-flow environments (e.g., reservoirs, dry-season riverbeds) correlate with elevated C32 1,15-diol levels due to optimal conditions for eustigmatophyte growth . Use t-tests to statistically validate seasonal or spatial differences (e.g., p < 0.05) .

Advanced Research Questions

Q. How can isotopic labeling resolve uncertainties about the autochthonous vs. allochthonous origins of this compound?

- Methodology : Conduct incubation experiments with ¹³C-labeled bicarbonate to track carbon incorporation into diols. In fast-flowing rivers like the Rhine, fossil-derived diols dominate, as evidenced by negligible ¹³C uptake in LCDs despite active algal communities . Contrast this with stagnant systems where autochthonous production is likely higher.

Q. What experimental designs address contradictions in diol-based paleoenvironmental proxies (e.g., riverine vs. marine signals)?

- Methodology : Use ternary plots to differentiate marine (C30 1,15-diol-dominated) and freshwater (C32 1,15-diol-dominated) LCD distributions. For instance, Black Sea sediments show marine dominance (C30 1,15-diol fractional abundance >0.9), while Danube River sediments are C32 1,15-diol-rich . Pair this with salinity proxies (e.g., electrical conductivity, BIT index) to resolve mixed signals in deltaic systems .

Q. How can synthetic pathways for this compound be optimized for isotopic or structural analogs?

- Methodology : Adapt multi-step organic synthesis protocols from related trichothecene compounds. For example, (+)-6β-isovaleryloxylabda-8,13-diene-7α,15-diol was synthesized from (+)-larixol in nine steps with ~30% yield, highlighting the need for chiral center preservation and regioselective acetylation . Optimize reaction conditions (e.g., solvent, catalyst) to improve scalability.

Methodological Challenges & Contradictions

Q. Why do some studies report conflicting correlations between diol abundance and temperature?

- Analysis : The C32 1,15-diol shows strong positive correlations with temperature (r > 0.8, p < 0.0001) in high-altitude lakes, while the C30 1,15-diol exhibits weaker relationships (r > 0.3, p < 0.0001) . These discrepancies arise from differing producer responses to thermal gradients. Always contextualize diol data with complementary biomarkers (e.g., δ13C, C/N ratios) .

Q. How reliable is the C32 1,15-diol as a riverine input tracer in coastal marine sediments?

- Analysis : While C32 1,15-diol is a robust freshwater indicator, its fractional abundance decreases downstream due to marine mixing, as seen in the Godavari delta . Use multivariate statistics (e.g., PCA) to disentangle fluvial and marine contributions, and validate with independent tracers like lignin phenols.

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。